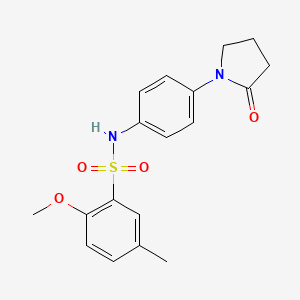

2-methoxy-5-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methoxy-5-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and MS . These techniques can provide information about the types of bonds and functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer

Research has shown that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective cancer treatment through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancements

Another study identified a compound, SB-399885, as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in rat models. This suggests potential therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Polymerization Catalysts

Palladium aryl sulfonate phosphine catalysts have been shown to effectively homopolymerize ethylene and copolymerize ethylene with acrylates or with norbornenes. This application is important for the synthesis of high molecular weight polymers in high yields, suggesting the compound's potential utility in materials science (Skupov et al., 2007).

Antiproliferative Activity

Compounds related to the specified molecule have shown potent antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy (Motavallizadeh et al., 2014).

Crystal Structure and Molecular Docking

Studies on the crystal structure and molecular docking of sulfonamide derivatives provide insights into their potential interactions within biological systems, suggesting their applicability in the development of new pharmaceuticals (Al-Hourani et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor, altering its conformation and modulating its activity. This modulation can enhance or inhibit the receptor’s response to its ligands, leading to changes in cellular signaling .

Biochemical Pathways

The sigma-1 receptor is involved in various biochemical pathways, including those related to calcium signaling and neurotransmitter modulation . By modulating the sigma-1 receptor, the compound can influence these pathways, potentially leading to effects such as anti-seizure, antidepressant, or cognition-enhancing effects .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by the sigma-1 receptor. For instance, the use of sigma-1 receptor allosteric modulators has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Eigenschaften

IUPAC Name |

2-methoxy-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-10-16(24-2)17(12-13)25(22,23)19-14-6-8-15(9-7-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNADZVSGXNCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2849731.png)

![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)